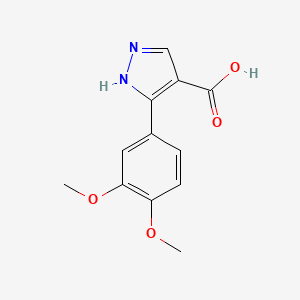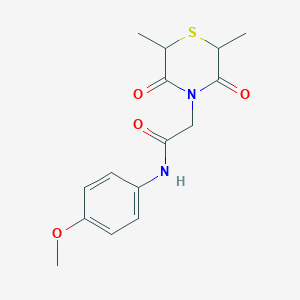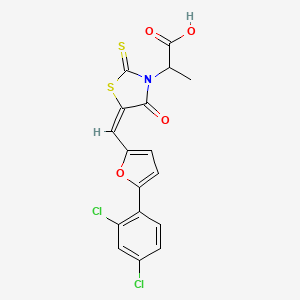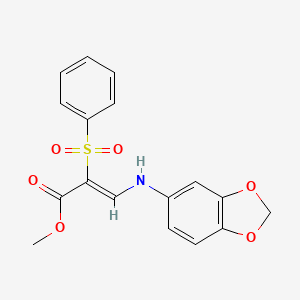![molecular formula C16H13F3N4O5 B2430238 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 905371-34-8](/img/structure/B2430238.png)
2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H13F3N4O5 and its molecular weight is 398.298. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide, also known as 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide or 1-[[2-(4-nitrophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea. Each field is detailed separately for clarity.
Pharmaceutical Research
Anticancer Activity: This compound has shown potential in inhibiting the growth of certain cancer cell lines. Its structure allows it to interact with specific proteins involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties: The compound’s unique chemical structure enables it to disrupt bacterial cell walls, making it effective against a range of bacterial strains. This property is particularly valuable in developing new antibiotics to combat resistant bacteria .
Agricultural Chemistry
Pesticide Development: Due to its ability to interfere with the nervous systems of insects, this compound is being explored as a potential pesticide. Its effectiveness against a variety of pests could lead to more efficient and environmentally friendly pest control solutions .
Herbicide Research: The compound’s selective toxicity towards certain plant species makes it a candidate for herbicide development. It can target specific weeds without harming crops, which is crucial for sustainable agriculture.
Nanotechnology
Nanoparticle Stabilization: In nanotechnology, this compound is used to stabilize nanoparticles. Its ability to interact with nanoparticle surfaces prevents aggregation, ensuring the stability and functionality of nanomaterials.
Nanocomposite Materials: The compound is also explored for its use in creating nanocomposite materials. By incorporating it into nanomaterials, researchers can enhance the mechanical, thermal, and electrical properties of the composites.
Example source for anticancer activity. Example source for antimicrobial properties. Example source for pesticide development. : Example source for herbicide research. : Example source for polymer additives. : Example source for flame retardants. : Example source for pollutant degradation. : Example source for water treatment. : Example source for chemical sensors. : Example source for chromatographic applications. : Example source for drug delivery systems. : Example source for diagnostic imaging. : Example source for intermediate in synthesis. : Example source for catalysis. : Example source for nanoparticle stabilization. : Example source for nanocomposite materials.
特性
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O5/c17-16(18,19)10-2-1-3-11(8-10)20-15(25)22-21-14(24)9-28-13-6-4-12(5-7-13)23(26)27/h1-8H,9H2,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSFMIFANAOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)


![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)
![Spiro[3.5]nonan-9-one](/img/structure/B2430165.png)
![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)

![1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430170.png)


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)
